molecular formula C10H22N4 B079449 2-[3-(cyclohexylamino)propyl]guanidine CAS No. 13860-67-8

2-[3-(cyclohexylamino)propyl]guanidine

Cat. No.: B079449
CAS No.: 13860-67-8
M. Wt: 198.31 g/mol
InChI Key: JFCBDCWYMZCHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(cyclohexylamino)propyl]guanidine is a chemical compound with the molecular formula C10H22N4. It is known for its unique structure, which includes a cyclohexylamino group attached to a propyl chain, which is further connected to a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(cyclohexylamino)propyl]guanidine typically involves the reaction of cyclohexylamine with a suitable guanidine precursor. One common method includes the reaction of cyclohexylamine with 1,3-dibromopropane to form 3-(cyclohexylamino)propylamine, which is then reacted with a guanidine derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(cyclohexylamino)propyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

2-[3-(cyclohexylamino)propyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylamino)propyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

  • 2-[3-(cyclohexylamino)propyl]guanidine
  • 1-(3-(Cyclohexylamino)propyl)urea
  • 1-(3-(Cyclohexylamino)propyl)thiourea

Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

13860-67-8

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

2-[3-(cyclohexylamino)propyl]guanidine

InChI

InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14)

InChI Key

JFCBDCWYMZCHTF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCN=C(N)N

Canonical SMILES

C1CCC(CC1)NCCCN=C(N)N

Origin of Product

United States

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